molecular formula C23H25ClN8OS B1683943 CCT129202 CAS No. 942947-93-5

CCT129202

Cat. No.: B1683943
CAS No.: 942947-93-5
M. Wt: 497.0 g/mol
InChI Key: QYKHWEFPFAGNEV-UHFFFAOYSA-N
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Description

CCT129202 is a potent ATP-competitive pan-Aurora kinase inhibitor developed by Chroma Therapeutics, targeting Aurora A, B, and C isoforms with IC50 values of 0.042 μM, 0.198 μM, and 0.227 μM, respectively . It exhibits high selectivity for Aurora kinases over other kinases such as FGFR3, GSK3β, and PDGFRβ . Mechanistically, this compound disrupts mitotic progression by inducing abnormal spindle formation, leading to mitotic arrest and polyploidy in cancer cells. In preclinical models, it inhibits tumor growth in xenografts and downregulates phosphorylation of histone H3 (a marker of Aurora B activity) . Notably, this compound also inhibits ABC transporters (ABCB1 and ABCG2), reversing multidrug resistance (MDR) in cancer cells, a feature distinct from many Aurora kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CCT129202 are not extensively documented. it is likely that the synthesis involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

CCT129202 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. It is known to inhibit Aurora kinases by competing with ATP for binding to the kinase active site . This inhibition leads to the accumulation of cells with abnormal DNA content and induces apoptosis.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include starting materials for the imidazopyridine core, as well as reagents for functionalization such as halogenating agents, reducing agents, and protecting group reagents. The conditions typically involve standard organic synthesis techniques, including heating, stirring, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major product formed from the reactions involving this compound is the compound itself, which is characterized by its ability to inhibit Aurora kinases. The compound is typically isolated in high purity and characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.

Scientific Research Applications

CCT129202 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: In chemistry, this compound is used as a tool compound to study the inhibition of Aurora kinases and to understand the structure-activity relationships of kinase inhibitors.

    Biology: In biological research, this compound is used to investigate the role of Aurora kinases in cell cycle regulation, chromosome segregation, and cytokinesis. It is also used to study the effects of kinase inhibition on tumor cell proliferation and apoptosis.

    Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of various cancers. Its ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

    Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the design and synthesis of more potent and selective Aurora kinase inhibitors.

Comparison with Similar Compounds

The following table summarizes key Aurora kinase inhibitors and their comparative profiles with CCT129202:

Compound Target IC50 (μM) Unique Features Clinical/Preclinical Findings References
This compound Aurora A/B/C 0.042 (A), 0.198 (B) Pan-Aurora inhibition; reverses ABCB1/ABCG2-mediated MDR; in vivo tumor growth inhibition Inhibits tumor growth in xenografts; enhances chemosensitivity in ABCB1/ABCG2+ cells
VE-465 Aurora A/B N/A Broad antiproliferative activity; induces apoptosis Active against leukemia and solid tumors; no reported MDR reversal
ZM447439 Aurora A/B N/A Synergizes with chemotherapies; induces mitotic catastrophe Reduces ROS growth distance (DG) by 17%; effective in gastrointestinal neuroendocrine tumors
Alisertib (MLN8237) Aurora A 0.001 (A) Selective Aurora A inhibitor; minimal effect on normal cells Phase III trials in peripheral T-cell lymphoma; no MDR modulation reported
AZD1152 Aurora B 0.0009 (B) Selective Aurora B inhibitor; induces endoreduplication Phase II trials in acute myeloid leukemia; no ABC transporter interaction
PHA-680632 Aurora A/B N/A Broad antitumor activity; synergistic with G-CSF in small-cell lung cancer Shows efficacy in human xenograft models; no MDR reversal

Key Differentiators of this compound :

Dual Mechanism : Unlike selective inhibitors (e.g., Alisertib for Aurora A, AZD1152 for Aurora B), this compound targets all Aurora isoforms, disrupting mitotic progression comprehensively .

MDR Reversal : this compound uniquely inhibits ABCB1 and ABCG2 transporters, reversing chemoresistance in ABC transporter-overexpressing cells. For example, it increases intracellular accumulation of doxorubicin in resistant KBv200 cells by 2.5-fold . This property is absent in VE-465 or ZM447439 .

In Vivo Efficacy: this compound suppresses tumor growth in nude mouse xenografts by >50% at 30 mg/kg, validated by [<sup>18</sup>F]FLT-PET imaging to quantify proliferative inhibition .

Limitations :

  • While this compound inhibits Aurora C (IC50 = 0.227 μM), its clinical relevance remains unclear, as Aurora C is primarily expressed in germ cells .
  • Its inhibition of ABCA4 (a photoreceptor-specific transporter) may pose off-target risks in ocular tissues, though this requires further validation .

Biological Activity

CCT129202 is a selective inhibitor of Aurora kinases, which are crucial for cell cycle regulation, particularly during mitosis. This compound has garnered attention in cancer research due to its potent biological activity against various human tumor cell lines and its potential therapeutic applications.

This compound primarily targets Aurora A and Aurora B kinases, leading to significant disruptions in mitotic processes. The mechanism involves:

  • Induction of p21 : this compound activates p21, a cyclin-dependent kinase inhibitor that plays a vital role in tumor suppression. The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma (Rb) protein, inhibiting the transcription factor E2F and subsequently decreasing thymidine kinase 1 (TK1) activity .
  • Cell Cycle Arrest : The compound causes accumulation of cells with greater than 4N DNA content, indicating a failure in mitotic progression. This results in delayed mitosis and abrogation of nocodazole-induced mitotic arrest .
  • Apoptosis Induction : Treatment with this compound has been associated with increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker indicative of apoptosis .

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy both in vitro and in vivo:

  • In Vitro Studies : The compound exhibited IC50 values of approximately 42 nM for Aurora A and 198 nM for Aurora B, indicating strong inhibitory effects on these kinases across various cancer cell lines . It effectively inhibited proliferation in multiple cultured human tumor cell lines, with growth inhibition (GI50) values ranging from 0.1 μM to 1 μM .
  • In Vivo Studies : In murine models, particularly HCT116 xenografts, this compound showed substantial tumor growth inhibition following intraperitoneal administration. Tumor growth was reduced by up to 60% as measured by positron emission tomography (PET) imaging techniques .

Summary of Biological Activity

The following table summarizes key findings regarding this compound's biological activity:

Parameter Value
Target Kinases Aurora A, Aurora B
IC50 Values A: 42 nM, B: 198 nM
GI50 Range (In Vitro) 0.1 μM - 1 μM
Apoptosis Marker Increased cleaved PARP
Tumor Growth Inhibition (In Vivo) Up to 60% reduction

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Study on HCT116 Xenografts : This study demonstrated that this compound not only inhibited tumor growth but also induced significant apoptosis within the tumor microenvironment. The activation of p21 was noted as a critical factor contributing to this effect .
  • Mechanistic Insights : Research indicated that this compound's ability to induce abnormal spindle formation during mitosis led to cell death in treated HeLa cells, further underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CCT129202 in Aurora kinase inhibition, and how does it differ from other pan-Aurora inhibitors?

  • Methodological Answer : this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of Aurora A, B, and C. Its selectivity profile (IC50: Aurora A = 0.042 μM, Aurora B = 0.198 μM, Aurora C = 0.227 μM) distinguishes it from inhibitors like JNJ-7706621, which show differential effects on normal vs. cancer cells . To confirm mechanism:

  • Use in vitro kinase assays with recombinant Aurora kinases under physiological ATP concentrations.
  • Compare inhibition kinetics with structural analogs (e.g., VE-465) using fluorescence-based assays.
  • Validate cellular activity via phospho-histone H3 (Ser10) staining to assess mitotic arrest .

Q. What experimental approaches are recommended to validate this compound's target specificity in cancer cell lines?

  • Methodological Answer :

  • Perform kinase profiling panels to rule out off-target effects (e.g., FGFR3, GSK3β inhibition is minimal, as shown in biochemical assays ).
  • Use RNAi-mediated knockdown of Aurora A/B to confirm phenotype matching (e.g., aberrant mitosis, polyploidy).
  • Combine with rescue experiments using constitutively active Aurora mutants to verify on-target effects .

Advanced Research Questions

Q. How can researchers address variability in this compound's efficacy across tumor models, and what factors influence this variability?

  • Methodological Answer :

  • Factor Analysis : Correlate drug sensitivity with baseline Aurora kinase expression (qRT-PCR/Western blot) and genomic instability scores (e.g., TP53 status).
  • Experimental Design :
  • Use isogenic cell lines with CRISPR-induced Aurora A/B overexpression or knockout.
  • Conduct dose-response assays (e.g., 0.01–10 μM) across 72-hour proliferation assays (MTT/CellTiter-Glo).
  • Data Interpretation : Apply synergy scoring (e.g., Bliss Independence) when testing combinations with taxanes or PARP inhibitors .

Q. What strategies can elucidate this compound's role in non-oncological contexts, such as X-chromosome reactivation?

  • Methodological Answer :

  • Model Systems : Utilize Xi reporter cell lines (e.g., HPRT-reactivation assays) to quantify gene silencing maintenance .
  • Methodology :
  • Treat cells with this compound (0.1–1 μM) and monitor DNA methylation (bisulfite sequencing) and histone modification (ChIP-qPCR for H3K27me3).
  • Compare with DNMT inhibitors (e.g., 5-azacytidine) to assess epigenetic synergy.
  • Validation : Measure transcriptional reactivation via RNA-seq or qPCR for Xi-linked genes (e.g., XIST) .

Q. Methodological Considerations for Contradictory Data

  • Case Example : Discrepancies in IC50 values across cell lines may arise from differential Aurora kinase dependency.
    • Resolution : Normalize data to endogenous kinase activity (e.g., phospho-Aurora A/B levels via flow cytometry) and account for cell cycle heterogeneity .
  • Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across ≥3 cell lines.

Q. Ethical and Reporting Standards

  • Follow ARRIVE guidelines for preclinical studies, including detailed characterization of compound purity and stability (e.g., HPLC traces in supplementary materials) .
  • Disclose all conflicts of interest and funding sources per ICMJE standards .

Properties

IUPAC Name

2-[4-[6-chloro-2-[4-(dimethylamino)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN8OS/c1-30(2)16-5-3-15(4-6-16)21-28-19-20(17(24)13-26-22(19)29-21)32-10-8-31(9-11-32)14-18(33)27-23-25-7-12-34-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,27,33)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKHWEFPFAGNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241406
Record name CCT-129202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942947-93-5
Record name CCT-129202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942947935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCT-129202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCT-129202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N349V9Q27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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